molecular formula C24H17NO7 B3690383 ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 6240-53-5

ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B3690383
CAS No.: 6240-53-5
M. Wt: 431.4 g/mol
InChI Key: QFYFYEBNBWLSNO-UHFFFAOYSA-N
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Description

ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: is a complex organic compound with a molecular formula of C28H19NO7. This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a nitrobenzoyl group and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Furan Ring Formation: The formation of the benzofuran core can be achieved through cyclization reactions involving appropriate precursors.

    Esterification: The ethyl ester group is introduced via esterification reactions, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and hydrochloric acid (HCl). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

ETHYL 5-((3-NITROBENZOYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-(3-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-2-30-24(27)21-19-14-18(31-23(26)16-9-6-10-17(13-16)25(28)29)11-12-20(19)32-22(21)15-7-4-3-5-8-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYFYEBNBWLSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361882
Record name Ethyl 5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-53-5
Record name Ethyl 5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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